(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium
Description
Chemical Identity and Nomenclature
The compound (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium belongs to the class of cerium(III) carboxylates, characterized by a central cerium ion coordinated to three carboxylate ligands of varying chain lengths and branching. Its IUPAC name is cerium;2-ethylhexanoic acid;8-methylnonanoic acid;7-methyloctanoic acid. The molecular formula (C27H54CeO6) reflects the combination of three distinct carboxylic acids:
The molecular weight is 614.8 g/mol, and it is registered under CAS Number 93894-35-0 and EC Number 299-732-3 . The coordination geometry around cerium is typically distorted octahedral, with each carboxylate ligand binding via oxygen atoms in a monodentate or bidentate fashion.
Historical Development of Cerium Carboxylate Complexes
Cerium carboxylates emerged prominently in the mid-20th century as catalysts and drying agents. Early work focused on simple carboxylates like cerium octoate (cerium 2-ethylhexanoate), which demonstrated superior oxidative drying properties in paints compared to cobalt-based alternatives. The development of mixed-ligand complexes like (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium arose from efforts to optimize ligand steric and electronic effects for specific applications.
Key Milestones
- 1960s : Cerium octoate gained industrial traction as a non-yellowing drier for coatings.
- 1980s : Introduction of neodecanoate ligands improved solubility in nonpolar media, enabling use in oil-in-water microemulsions.
- 2000s : Advances in photochemical synthesis allowed precise control over cerium carboxylate structures for nanomaterials.
The shift toward mixed-ligand systems was driven by the need to balance reactivity and stability. For example, blending 2-ethylhexanoate (moderate electron-withdrawing) with neodecanoate (sterically bulky) created complexes capable of both initiating radical reactions and resisting premature decomposition.
Significance in Coordination Chemistry and Materials Science
Coordination Chemistry Insights
The compound exhibits ligand-dependent redox behavior . Cerium’s +3 oxidation state stabilizes the complex under ambient conditions, but under UV irradiation or thermal stress, it can transition to Ce(IV), facilitating catalytic cycles. The mixed-ligand architecture introduces asymmetrical electron density, enhancing its ability to stabilize intermediate species in oxidation reactions.
Key Bonding Characteristics
Materials Science Applications
In thin-film deposition, the compound’s volatility and clean decomposition pathway (yielding CeO2 at ~300°C) make it ideal for chemical vapor deposition processes. Recent studies also highlight its role in photocatalytic decarboxylation , where ligand-to-metal charge transfer generates reactive carboxyl radicals under blue light.
Properties
CAS No. |
93939-87-8 |
|---|---|
Molecular Formula |
C27H54CeO6 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;7-methyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C9H18O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
LIYOYELDURVPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of cerium carboxylate complexes typically involves the reaction of cerium salts with the corresponding carboxylic acids or their sodium/potassium salts under controlled conditions. The key steps include:
- Selection of Cerium Precursor: Cerium(III) or cerium(IV) salts such as cerium nitrate (Ce(NO3)3·6H2O) or cerium chloride (CeCl3·7H2O) are commonly used as starting materials.
- Ligand Preparation: The carboxylic acids (2-ethylhexanoic acid, isononanoic acid, and neodecanoic acid) are purified and prepared in stoichiometric ratios.
- Complexation Reaction: The cerium salt is dissolved in an appropriate solvent (often ethanol or water-ethanol mixtures), and the carboxylic acids or their salts are added gradually under stirring. The pH is adjusted to facilitate deprotonation of the acids and coordination to cerium.
- Temperature Control: The reaction mixture is typically heated moderately (e.g., 50–80 °C) to promote complex formation.
- Isolation: The resulting cerium carboxylate complex precipitates or remains in solution depending on conditions and is isolated by filtration or solvent evaporation.
- Purification: The product is purified by recrystallization or washing to remove unreacted ligands and salts.
Specific Methodologies from Literature
While direct preparation protocols for this exact mixed-ligand cerium complex are scarce, analogous cerium carboxylate complexes have been prepared using the following methods:
Alternative Preparation via Solvothermal or Microwave-Assisted Methods
Research on cerium oxide nanoparticles and cerium carboxylates suggests that solvothermal and microwave-assisted methods can be adapted for cerium carboxylate synthesis:
- Microwave-Assisted Synthesis: Using cerium salts and carboxylic acids in ethylene glycol or ethanol under microwave irradiation (e.g., 50 °C, 30 min) can accelerate complex formation and improve particle size control.
- Solvothermal Method: Heating the cerium salt and carboxylic acid mixture in a sealed autoclave at elevated temperatures (100–200 °C) for several hours can yield highly pure cerium carboxylate complexes with controlled morphology.
These methods offer advantages in reaction speed, homogeneity, and product crystallinity.
Research Findings and Characterization Data
Structural Confirmation
- X-ray Diffraction (XRD): Confirms the crystalline nature of cerium carboxylate complexes, showing characteristic peaks corresponding to cerium coordination environments.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies the coordination of carboxylate groups to cerium by shifts in the C=O stretching vibrations.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns of the complex.
Physicochemical Properties
Reaction Yield and Purity
- Yields typically range from 70% to 90% depending on reaction conditions and purification steps.
- Purity is confirmed by elemental analysis and absence of free acids or cerium salts in the final product.
Summary Table of Preparation Methods
| Method | Cerium Source | Ligands | Solvent | Temperature | Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Conventional Stirring | Ce(NO3)3·6H2O or CeCl3·7H2O | 2-Ethylhexanoic, isononanoic, neodecanoic acids | Ethanol or water-ethanol | 50–80 °C | 1–4 h | Simple, scalable | Longer reaction time |
| Microwave-Assisted | Same as above | Same | Ethylene glycol or ethanol | ~50 °C | ~30 min | Rapid, uniform heating | Requires microwave equipment |
| Solvothermal | Same as above | Same | Ethanol or mixed solvents | 100–200 °C (sealed vessel) | Several hours | High purity, controlled morphology | Requires autoclave |
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cerium(IV) complexes, while reduction can yield cerium(III) species .
Scientific Research Applications
Reaction Mechanisms
The compound can undergo several types of reactions:
- Oxidation : Changing the oxidation state of cerium.
- Reduction : Producing cerium(III) species.
- Substitution : Ligand exchange reactions where carboxylate ligands are replaced by other ligands.
Table 1: Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Controlled temperature |
| Reduction | Sodium borohydride | Specific pH conditions |
| Substitution | Various ligands | Controlled pressure |
Chemistry
In the realm of chemistry, (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium serves as a catalyst in various organic reactions, including polymerization and oxidation processes. Its ability to facilitate these reactions efficiently makes it a valuable compound in synthetic chemistry.
Biology
The compound has been explored for its potential antioxidant properties. Research indicates that it can scavenge free radicals, which is crucial in biological systems to mitigate oxidative stress. This property makes it a candidate for further investigation in biomedical applications.
Medicine
In medical research, this cerium complex is being studied for its therapeutic potential against oxidative stress-related diseases. Its antioxidant capabilities may provide protective effects at the cellular level, suggesting possible applications in treating conditions linked to oxidative damage.
Industry
In industrial applications, this compound is utilized in producing advanced materials such as coatings and nanocomposites. Its unique chemical properties contribute to enhanced performance characteristics in these materials.
Cerium compounds exhibit low toxicity and can mimic natural enzymes, making them suitable for various biomedical applications. The observed biological activities include:
- Antibacterial Activity : Significant effects against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : High capacity to protect cells from oxidative stress.
- Anti-inflammatory Effects : Potential to reduce inflammation in biological systems.
Case Study: Antibacterial Efficacy
A comparative study on the antibacterial efficacy of cerium-based compounds revealed significant results:
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Cerium oxide nanoparticles | Escherichia coli | 4.67 |
| Cerium oxide nanoparticles | Staphylococcus aureus | 3.33 |
| Silver/Cerium oxide structures | Escherichia coli | 6.00 |
| Silver/Cerium oxide structures | Staphylococcus aureus | 5.50 |
This data indicates that incorporating silver into cerium oxide enhances antibacterial properties due to increased reactive oxygen species generation.
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium involves its ability to interact with various molecular targets and pathways. The cerium center can undergo redox reactions, which play a crucial role in its catalytic and antioxidant activities. The carboxylate ligands also contribute to the stability and reactivity of the compound .
Comparison with Similar Compounds
Structural and Compositional Differences
The target compound’s mixed-ligand architecture distinguishes it from simpler cerium carboxylates. Key analogs include:
Key Observations :
- The inclusion of neodecanoate (a highly branched C10 carboxylate) in the target compound likely improves thermal stability and solubility in nonpolar matrices compared to linear-chain analogs like isooctanoate .
- Mixed-ligand systems (e.g., 2-ethylhexanoate + neodecanoate) balance reactivity and steric effects, enabling tailored applications in catalysis or material science .
Comparison with Non-Cerium Metal Carboxylates
Nickel-Based Analogs
Nickel carboxylates with similar ligands, such as (2-Ethylhexanoato-O)(Isononanoato-O)nickel (CAS 85508-45-8), share catalytic applications but differ critically in toxicity and environmental impact. Nickel compounds are restricted under REACH due to carcinogenicity, whereas cerium analogs are generally regarded as safer .
Iron and Lead Carboxylates
- Iron complexes (e.g., (isononanoato-O)(neodecanoato-O)iron, CAS 94020-86-7) lack the redox versatility of cerium but are cost-effective for corrosion inhibition .
- Lead carboxylates (e.g., (2-ethylhexanoato-O)(neodecanoato-O)lead, CAS 94246-93-2) are phased out in most regions due to neurotoxicity, highlighting cerium’s advantage in regulatory compliance .
Research and Regulatory Considerations
- Synthesis : Mixed-ligand cerium carboxylates are typically synthesized via ligand-exchange reactions, with purity influenced by stoichiometric control .
- Gaps in Data: Limited published studies on exact catalytic efficiency or long-term stability under operational conditions; further industrial testing is recommended.
Biological Activity
The compound (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium, a cerium-based complex, has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antioxidant applications. Cerium compounds, especially in their nanoscale forms, exhibit unique properties that can be harnessed in biomedical applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula for this cerium complex is C26H52CeO, with a molecular weight of approximately 600.8 g/mol. The compound is characterized by the coordination of cerium ions with various fatty acid ligands, which may influence its solubility and biological interactions.
Biological Activity Overview
Cerium compounds are known for their low toxicity and ability to mimic natural enzymes, making them suitable for various biomedical applications. The biological activities observed for cerium complexes include:
- Antibacterial Activity : Cerium compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Nanoscale cerium dioxide (CeO₂) exhibits high antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some cerium compounds have shown potential in reducing inflammation.
Antibacterial Activity
Research indicates that cerium compounds exhibit varying degrees of antibacterial activity depending on their structure and the type of bacteria. For example:
- Mechanism of Action : The antibacterial effect is often attributed to the generation of reactive oxygen species (ROS), which disrupt bacterial cell walls and membranes. Studies have shown that cerium oxide nanoparticles (CeO₂ NPs) are particularly effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa due to their ability to penetrate bacterial membranes more effectively than against Gram-positive bacteria like Staphylococcus aureus .
Case Study: Antibacterial Efficacy
A comparative study on the antibacterial efficacy of cerium-based compounds revealed the following results:
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| CeO₂ NPs | E. coli | 4.67 |
| CeO₂ NPs | S. aureus | 3.33 |
| Ag/CeO₂ Nanostructures | E. coli | 6.00 |
| Ag/CeO₂ Nanostructures | S. aureus | 5.50 |
The data indicates that the incorporation of silver into cerium oxide significantly enhances its antibacterial properties due to increased ROS generation .
Antioxidant Activity
Cerium oxide nanoparticles are also recognized for their antioxidant capabilities, which are crucial in medical applications aimed at reducing oxidative stress in cells. Studies have shown that these nanoparticles can scavenge free radicals effectively, thereby protecting cellular components from damage.
Research Findings on Biological Activity
Recent studies have highlighted the biological activity of various cerium complexes:
- Cerium(IV) Coordination Compounds : These compounds have been synthesized and characterized, revealing potent antibacterial effects against several microorganisms including Klebsiella spp. and Corynebacterium diphtheriae. The formation constant and stability of these complexes were evaluated using spectroscopic methods .
- Polymer-Coated Cerium Oxide Nanoparticles : Research demonstrated that polymer coatings enhance the stability and bioavailability of CeO₂ NPs while maintaining their antibacterial activity against pathogenic bacteria .
- Mixed Ligand Complexes with 8-Hydroxyquinoline : Studies showed that these complexes exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline .
Q & A
Basic: What are the standard synthetic protocols for preparing (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium, and how do reaction conditions influence ligand coordination?
Methodological Answer:
The synthesis typically involves a ligand-exchange reaction between cerium salts (e.g., CeCl₃) and carboxylate precursors (2-ethylhexanoic acid, isononanoic acid, neodecanoic acid) in a non-aqueous solvent (e.g., toluene or xylene) under inert atmosphere. Key parameters include:
- Molar ratios : Stoichiometric excess of carboxylate ligands (≥3:1) ensures complete substitution of chloride ligands .
- Temperature : 80–120°C optimizes ligand exchange kinetics while avoiding thermal decomposition .
- Purification : Recrystallization or column chromatography removes unreacted ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
